molecular formula C14H20ClN3O B10969290 N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide

N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide

Cat. No.: B10969290
M. Wt: 281.78 g/mol
InChI Key: FTSJCDIDYWZFGE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide typically involves the reaction of 4-chloroaniline with propylamine and piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

  • Step 1: Formation of 4-chlorophenylpropylamine

    • React 4-chloroaniline with propylamine in the presence of a suitable catalyst.
    • The reaction is typically carried out at elevated temperatures to facilitate the formation of the intermediate 4-chlorophenylpropylamine.
  • Step 2: Cyclization with Piperazine

    • The intermediate 4-chlorophenylpropylamine is then reacted with piperazine.
    • The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions.
    • The product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include:

    Optimization of Reaction Conditions: Ensuring the reaction conditions are optimized for large-scale production.

    Use of Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis.

    Purification and Quality Control: Implementing purification techniques such as crystallization and chromatography to obtain high-purity product. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-(4-chlorophenyl)-4-propylpiperazine-1-carboxylic acid.

    Reduction: Formation of N-(4-chlorophenyl)-4-propylpiperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It may bind to specific receptors in the body, such as histamine receptors, to exert its effects.

    Modulate Enzyme Activity: It can modulate the activity of enzymes involved in various biochemical pathways.

    Affect Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide: Similar structure but with a methyl group instead of a propyl group.

    N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

    N-(4-chlorophenyl)-4-isopropylpiperazine-1-carboxamide: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its propyl group provides unique steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-propylpiperazine-1-carboxamide

InChI

InChI=1S/C14H20ClN3O/c1-2-7-17-8-10-18(11-9-17)14(19)16-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3,(H,16,19)

InChI Key

FTSJCDIDYWZFGE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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